molecular formula C9H12O2 B1624869 (S)-2-Methoxy-1-phenylethanol CAS No. 65487-97-0

(S)-2-Methoxy-1-phenylethanol

Cat. No.: B1624869
CAS No.: 65487-97-0
M. Wt: 152.19 g/mol
InChI Key: DGDIVLMPQVYVGW-SECBINFHSA-N
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Description

(S)-2-Methoxy-1-phenylethanol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its pleasant floral odor and is often used in the fragrance industry. Additionally, it has applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Methoxy-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of (S)-2-methoxy-1-phenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, this compound is often produced via catalytic hydrogenation of (S)-2-methoxy-1-phenylacetaldehyde. This process uses a chiral catalyst to achieve the desired enantiomeric purity. The reaction is carried out under high pressure and temperature conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (S)-2-methoxy-1-phenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to (S)-2-methoxy-1-phenylethanolamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst.

Major Products

    Oxidation: (S)-2-methoxy-1-phenylacetic acid.

    Reduction: (S)-2-methoxy-1-phenylethanolamine.

    Substitution: Various substituted phenylethanols depending on the nucleophile used.

Scientific Research Applications

(S)-2-Methoxy-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-1-phenylethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter receptors or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methoxy-1-phenylethanol: The enantiomer of (S)-2-Methoxy-1-phenylethanol with similar chemical properties but different biological activity.

    2-Methoxy-1-phenylpropanol: A structurally similar compound with a different substitution pattern on the phenyl ring.

    2-Methoxy-1-phenylethylamine: A related compound with an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its chiral nature and specific odor profile, making it valuable in the fragrance industry. Its enantiomeric purity is crucial for its applications in pharmaceuticals and research, where the specific stereochemistry can significantly impact biological activity.

Properties

IUPAC Name

(1S)-2-methoxy-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIVLMPQVYVGW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447962
Record name (S)-2-Methoxy-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65487-97-0
Record name (S)-2-Methoxy-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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